molecular formula C16H13ClN4O2S B2676423 N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 478062-86-1

N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2676423
CAS No.: 478062-86-1
M. Wt: 360.82
InChI Key: SIQLSEUUZKAAEM-UHFFFAOYSA-N
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Description

N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound with a molecular formula of C16H13ClN4O2S and a molecular weight of 360.82 g/mol . This compound is characterized by the presence of a thiophene ring, a pyrrole ring, and a chlorophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction between an amine and a carbonyl compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with an amine.

    Formation of the Carbamoyl Group: The final step involves the formation of the carbamoyl group through a reaction between an amine and an isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-indol-1-yl)thiophene-2-carboxamide
  • N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)benzene-2-carboxamide
  • N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)furan-2-carboxamide

Uniqueness

N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene and pyrrole rings, which confer distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications .

Biological Activity

N-{[(3-chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a thiophene ring and a pyrrole moiety, contributing to its unique biological activities. The molecular formula is C16H13ClN4O2S, with a molecular weight of 360.82 g/mol.

Chemical Structure and Properties

The compound's structure can be visualized as follows:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Pyrrole Ring : A five-membered nitrogen-containing ring.
  • Chlorophenyl Group : A phenyl group substituted with chlorine.

These structural components are crucial for the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It appears to inhibit cell proliferation in several cancer cell lines, possibly through the induction of apoptosis or cell cycle arrest. The specific pathways involved are still under investigation, but initial findings suggest that it may inhibit enzymes related to cell growth and division.

The proposed mechanism of action involves the compound's ability to interact with specific enzymes or receptors within the target cells. For instance, it may inhibit certain kinases or transcription factors that play critical roles in cancer cell proliferation and survival.

Research Findings

A summary of key findings from recent studies includes:

Study FocusFindingsReference
Antimicrobial AssaysInhibition of growth in multiple bacterial strains
Anticancer ActivityInduction of apoptosis in cancer cell lines
Mechanistic StudiesInhibition of cell cycle progression via enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy, this compound was tested against E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating strong activity against these pathogens.
  • Cancer Cell Line Studies : In vitro studies on human breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant reductions in cell viability (up to 70% at 50 µM), suggesting potent anticancer properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[(3-pyrrol-1-ylthiophene-2-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-11-4-3-5-12(10-11)18-16(23)20-19-15(22)14-13(6-9-24-14)21-7-1-2-8-21/h1-10H,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQLSEUUZKAAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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